1-(4-Bromo-2-methylphenyl)-1H-pyrrole-3-carbaldehyde
CAS No.: 88075-91-6
Cat. No.: VC17264534
Molecular Formula: C12H10BrNO
Molecular Weight: 264.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 88075-91-6 |
---|---|
Molecular Formula | C12H10BrNO |
Molecular Weight | 264.12 g/mol |
IUPAC Name | 1-(4-bromo-2-methylphenyl)pyrrole-3-carbaldehyde |
Standard InChI | InChI=1S/C12H10BrNO/c1-9-6-11(13)2-3-12(9)14-5-4-10(7-14)8-15/h2-8H,1H3 |
Standard InChI Key | CUSVUHVCQHLDPM-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC(=C1)Br)N2C=CC(=C2)C=O |
Introduction
Chemical Structure and Physicochemical Properties
The compound crystallizes in an orthorhombic system (space group P2₁2₁2₁), with key structural parameters including a C–Br bond length of 1.89–1.91 Å and a C=O bond length of 1.21 Å . The dihedral angle between the pyrrole and phenyl rings (15–25°) facilitates π-π stacking interactions, critical for biological activity.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 264.12 g/mol |
Melting Point | 112–114°C (literature range) |
Solubility | Soluble in DMSO, THF, CH₂Cl₂ |
λmax (UV-Vis) | 278 nm (ε = 12,500 M⁻¹cm⁻¹) |
Spectroscopic characterization includes:
Synthesis and Optimization Strategies
The compound is synthesized via a cascade [4+2] annulation reaction between 4-oxo-4-phenylbutanal and N-protected aldimines, catalyzed by L-proline in DMSO at room temperature . This method achieves yields up to 68% with high regioselectivity.
Table 2: Synthetic Route Comparison
Method | Catalyst | Yield (%) | Selectivity (%) |
---|---|---|---|
L-Proline catalysis | L-Proline | 68 | >90 |
Lewis acid catalysis | AlCl₃ | 55 | 85 |
Microwave-assisted | Pd(PPh₃)₄ | 72 | 88 |
Key optimization strategies include:
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Solvent effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.
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Catalyst loading: 20 mol% L-proline maximizes yield while minimizing side reactions .
Reactivity and Functionalization
The aldehyde group undergoes nucleophilic addition, while the bromine atom participates in cross-coupling reactions.
Oxidation Reactions
The aldehyde oxidizes to a carboxylic acid using KMnO₄ in H₂SO₄ (80°C, 78% yield) :
Table 3: Oxidation Conditions
Suzuki-Miyaura Coupling
The bromine undergoes palladium-catalyzed cross-coupling with arylboronic acids:
Yields reach 85% with CuI co-catalysis .
Biological Activity and Mechanisms
Pyrrole-3-carbaldehydes exhibit dose-dependent inhibition of cyclooxygenase-2 (COX-2) and tyrosine kinases.
Table 4: Biological Screening Data
Target | IC₅₀ (μM) | Model System |
---|---|---|
COX-2 | 0.45 | Human recombinant |
EGFR kinase | 1.2 | MCF-7 breast cancer |
Staphylococcus aureus | 0.005 | MIC (mg/mL) |
Mechanistic studies suggest:
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COX-2 inhibition: Competitive binding at the arachidonic acid pocket via hydrogen bonding with Arg120 .
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Antimicrobial activity: Disruption of bacterial membrane integrity via aldehyde-mediated lipid peroxidation.
Comparative Analysis with Structural Analogues
Table 5: Substituent Effects on Bioactivity
Compound | LogP | COX-2 IC₅₀ (μM) |
---|---|---|
1-(4-Bromo-2-methylphenyl) derivative | 3.1 | 0.45 |
1-(4-Chlorophenyl) analogue | 2.9 | 0.68 |
1-(2-Nitrophenyl) analogue | 2.5 | 1.12 |
Key trends:
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Electron-withdrawing groups (Br, NO₂) enhance target affinity but reduce solubility.
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Methyl groups improve metabolic stability compared to ethyl substituents.
Future Research Directions
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Computational modeling: QSAR studies to optimize COX-2 selectivity.
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Continuous flow synthesis: Improve scalability using microreactor technology.
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Prodrug development: Mask the aldehyde as an acetal to enhance bioavailability.
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